Soluble Epoxide Hydrolase (sEH) Inhibitory Potency Compared to Urea-Containing Derivatives
2-(Cyclohexyloxy)benzoic acid exhibits moderate sEH inhibitory activity with a reported IC₅₀ of approximately 28 μM [1]. In contrast, the urea-containing derivative trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) demonstrates picomolar potency with an IC₅₀ of 1.3 ± 0.05 nM [2]. This ~21,500-fold difference in potency establishes 2-(Cyclohexyloxy)benzoic acid as a scaffold compound rather than a potent inhibitor, making it suitable for SAR studies and as a negative control in sEH inhibition assays.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ≈28 μM (28,000 nM) |
| Comparator Or Baseline | t-AUCB: 1.3 ± 0.05 nM |
| Quantified Difference | ~21,500-fold lower potency |
| Conditions | Recombinant human sEH enzyme assay |
Why This Matters
This potency differential guides procurement decisions: researchers seeking a potent sEH inhibitor should select urea-containing derivatives, while those requiring a scaffold for SAR studies or a less potent control compound should procure 2-(Cyclohexyloxy)benzoic acid.
- [1] Hypothesis annotation by Christopher Southan (2017). Comment on IC₅₀ of 28 μM for 2-(Cyclohexyloxy)benzoic acid against sEH. Imported from PubMed Commons. View Source
- [2] Hwang, S.H., Tsai, H.J., Liu, J.Y., Morisseau, C., Hammock, B.D. (2007). Orally bioavailable potent soluble epoxide hydrolase inhibitors. J. Med. Chem., 50(16), 3825-3840. View Source
